molecular formula C13H24O2 B12666572 3,6,7-Trimethyloct-2-en-1-yl acetate CAS No. 94021-80-4

3,6,7-Trimethyloct-2-en-1-yl acetate

Cat. No.: B12666572
CAS No.: 94021-80-4
M. Wt: 212.33 g/mol
InChI Key: XWJCHVWVBIZYBI-DHZHZOJOSA-N
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Description

3,6,7-Trimethyloct-2-en-1-yl acetate is an organic compound with the molecular formula C13H24O2. It is a derivative of octene, featuring three methyl groups and an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethyloct-2-en-1-yl acetate typically involves the esterification of 3,6,7-trimethyloct-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

3,6,7-Trimethyloct-2-en-1-ol+Acetic Acid3,6,7-Trimethyloct-2-en-1-yl acetate+Water\text{3,6,7-Trimethyloct-2-en-1-ol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} 3,6,7-Trimethyloct-2-en-1-ol+Acetic Acid→3,6,7-Trimethyloct-2-en-1-yl acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethyloct-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,6,7-trimethyloct-2-en-1-oic acid or 3,6,7-trimethyloct-2-en-1-one.

    Reduction: Formation of 3,6,7-trimethyloct-2-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6,7-Trimethyloct-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6,7-Trimethyloct-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6,7-Trimethyloct-2-en-1-ol: The alcohol counterpart of the acetate, used in similar applications.

    3,6,7-Trimethyloct-2-en-1-oic acid:

    3,6,7-Trimethyloct-2-en-1-one: A ketone derivative, used as an intermediate in chemical reactions.

Uniqueness

3,6,7-Trimethyloct-2-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its acetate group allows for versatile chemical modifications, making it valuable in various research and industrial applications.

Properties

CAS No.

94021-80-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

[(E)-3,6,7-trimethyloct-2-enyl] acetate

InChI

InChI=1S/C13H24O2/c1-10(2)12(4)7-6-11(3)8-9-15-13(5)14/h8,10,12H,6-7,9H2,1-5H3/b11-8+

InChI Key

XWJCHVWVBIZYBI-DHZHZOJOSA-N

Isomeric SMILES

CC(C)C(C)CC/C(=C/COC(=O)C)/C

Canonical SMILES

CC(C)C(C)CCC(=CCOC(=O)C)C

Origin of Product

United States

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